molecular formula C11H13FN2O4 B8718516 tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate

tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate

Cat. No.: B8718516
M. Wt: 256.23 g/mol
InChI Key: QLZDIUDCESOXQM-UHFFFAOYSA-N
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Description

tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aniline derivative The presence of the Boc group is significant in organic synthesis as it serves to protect the amino group during various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate typically involves the protection of the amino group of 2-fluoro-6-nitroaniline with a Boc group. This can be achieved by reacting 2-fluoro-6-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: 2-fluoro-6-nitroaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Reduction: 2-fluoro-6-aminoaniline.

Scientific Research Applications

tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various synthetic steps and can be selectively removed under acidic conditions. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyloxycarbonyl)-aniline: Lacks the fluorine and nitro groups, making it less reactive.

    2-fluoroaniline: Lacks the Boc and nitro groups, making it more reactive in nucleophilic aromatic substitution reactions.

    2-nitroaniline: Lacks the Boc and fluorine groups, making it more reactive in reduction reactions.

Uniqueness

tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is unique due to the combination of the Boc protecting group, fluorine, and nitro groups. This combination allows for selective reactions and protection of the amino group, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-7(12)5-4-6-8(9)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

QLZDIUDCESOXQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

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